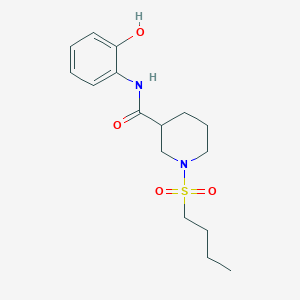

1-(butylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "1-(butylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide" is part of a class of substances that have been synthesized and studied for their biological activities and chemical properties. This compound is related to various derivatives that have been explored for their interactions with biological enzymes and potential as therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including coupling reactions, substitutions, and the use of specific reagents like sodium hydride (NaH) and dimethylformamide (DMF) to achieve the desired sulfonamide derivatives bearing a piperidine nucleus. For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized through a series of reactions starting from benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions (Khalid et al., 2013).

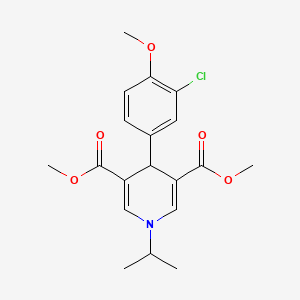

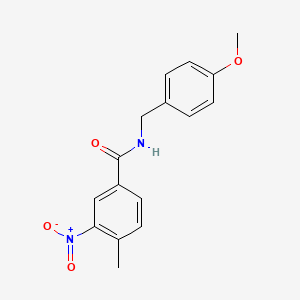

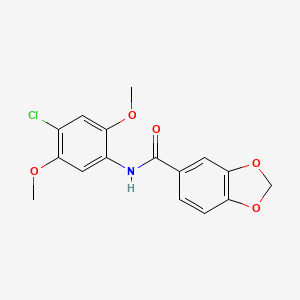

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR (1H-NMR, 13C NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework and the functional groups present in the compounds. For instance, N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were characterized to confirm their structures (Khalid et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving these compounds include nucleophilic substitutions, hydrosilylation of N-aryl imines, and reactions with organometallic reagents. The functional groups, such as the sulfonyl and carbonyl moieties, play crucial roles in these reactions, affecting the compounds' reactivity and interaction with biological targets. The bioactivity of these compounds, particularly against enzymes like lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), has been evaluated, showing potential biological activities (Khalid et al., 2013).

Aplicaciones Científicas De Investigación

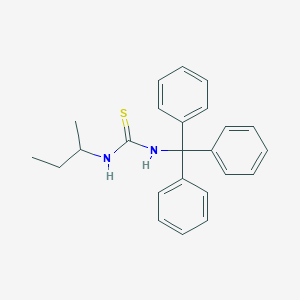

Chiral Sulfinamide Applications in Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, crucial for natural product synthesis and therapeutically relevant compounds (Philip et al., 2020).

Antiviral and Antitumor Properties of Sulfone Derivatives

Indolylarylsulfones have been identified as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors. Their structure-activity relationship studies have led to promising drug candidates for AIDS treatment, highlighting the therapeutic importance of sulfone derivatives in antiviral and potentially antitumor applications (Famiglini & Silvestri, 2018).

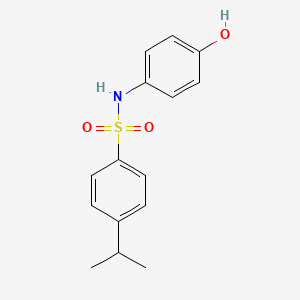

Sulfonamide Inhibitors in Cancer Research

Sulfonamide compounds have been recognized for their significant roles across various therapeutic areas, including as bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have also explored sulfonamides as anticancer agents, demonstrating their versatility and potential in drug development (Gulcin & Taslimi, 2018).

Applications in Nanofiltration Membrane Modification

Polysulfone and poly(ether)sulfone, closely related to sulfonyl-based compounds, have been used in nanofiltration membranes. Chemical modification methods aim to enhance these membranes' hydrophilicity, improving performance in water treatment applications. This highlights the importance of sulfonyl and related groups in environmental engineering and technology (Bruggen, 2009).

Environmental Impact and Removal Techniques

The persistence of sulfamethoxazole, a sulfonamide antibiotic, in the environment has prompted research into its removal from aqueous solutions. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored, demonstrating the environmental science field's focus on mitigating the impact of such compounds (Prasannamedha & Kumar, 2020).

Propiedades

IUPAC Name |

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-2-3-11-23(21,22)18-10-6-7-13(12-18)16(20)17-14-8-4-5-9-15(14)19/h4-5,8-9,13,19H,2-3,6-7,10-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVVZXWBEVDFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)